N-[(E)-(5-methylfuran-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
(E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is an organic compound that features a furan ring substituted with a methyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran, is synthesized through the methylation of furan.
Formation of the Triazole Derivative: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The furan and triazole derivatives are coupled using a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysts: To enhance the efficiency of the coupling reaction.
Purification Techniques: Such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products:
Oxidation Products: Furanones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Various substituted furans.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Comparison:
- Structural Differences: Variations in the substituents on the furan or triazole rings.
- Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Unique applications based on the specific properties of each compound.
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H8N4O/c1-7-2-3-8(13-7)4-11-12-5-9-10-6-12/h2-6H,1H3/b11-4+ |
InChI Key |
LQNDVNAARCNXJP-NYYWCZLTSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C=NN=C2 |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C=NN=C2 |
Origin of Product |
United States |
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